5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine
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Overview
Description
KW 5805 is a chemical compound known for its anti-ulcer properties. It promotes the biosynthesis, storage, and secretion of gastric mucus, improves gastric mucosal hemodynamics, and inhibits the decrease in gastric mucosal blood volume and mucosal oxygenation caused by steroid shock . The molecular formula of KW 5805 is C₁₉H₂₈Cl₃N₃O, and it has a molecular weight of 420.80 g/mol .
Preparation Methods
The synthesis of KW 5805 involves several steps:
Reaction of phenol with ethyl 4-chloroacetoacetate: This reaction is carried out using potassium hydroxide in dimethyl sulfoxide to produce ethyl 4-phenoxyacetoacetate.
Conversion to ethyl 3-amino-4-phenoxycrotonate: The ethyl 4-phenoxyacetoacetate is treated with ammonia.
Cyclization with propargyl aldehyde: This step is performed in hot toluene to yield ethyl 2-(phenoxymethyl)nicotinate.
Further cyclization using polyphosphoric acid: This produces 5,11-dihydrobenzoxepino[3,4-b]pyridin-5-one.
Reduction with sodium borohydride: This step is carried out in ethanol to obtain the corresponding alcohol.
Condensation with N,N-diethylethylene diamine: This final step is performed using thionyl chloride in dichloromethane.
Chemical Reactions Analysis
KW 5805 undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be reduced using sodium borohydride in ethanol.
Substitution: The condensation reaction with N,N-diethylethylene diamine involves a substitution mechanism.
Cyclization: The compound undergoes cyclization reactions with propargyl aldehyde and polyphosphoric acid.
Scientific Research Applications
KW 5805 has several scientific research applications:
Medicine: It is primarily used as an anti-ulcer agent. .
Pharmacology: KW 5805 is used in research to study its anti-ulcer properties and its effects on gastric and duodenal ulcers.
Mechanism of Action
KW 5805 exerts its effects by promoting the biosynthesis, storage, and secretion of gastric mucus. It improves gastric mucosal hemodynamics and inhibits the decrease in gastric mucosal blood volume and mucosal oxygenation caused by steroid shock. The compound’s cytoprotective effects are not affected by indomethacin but are reserved by N-ethylmaleimide . KW 5805 also has a weak antisecretory effect, reducing methacholine-stimulated gastric acid secretion and inhibiting tetragastrin-induced acid secretion .
Comparison with Similar Compounds
KW 5805 is compared with other anti-ulcer agents such as pirenzepine and cimetidine. While pirenzepine and cimetidine primarily exert their effects through antisecretory mechanisms, KW 5805 has potent cytoprotective effects in addition to its antisecretory properties . This makes KW 5805 unique in its ability to protect the gastric mucosa through multiple mechanisms.
Similar Compounds
Pirenzepine: A selective muscarinic receptor antagonist with anti-ulcerogenic effects.
Cimetidine: A histamine H2 receptor antagonist used to treat peptic ulcers.
Doxepine: A tricyclic compound with anti-ulcerogenic effects.
Properties
CAS No. |
113302-01-5 |
---|---|
Molecular Formula |
C19H28Cl3N3O |
Molecular Weight |
420.8 g/mol |
IUPAC Name |
N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-N',N'-diethylethane-1,2-diamine;trihydrochloride |
InChI |
InChI=1S/C19H25N3O.3ClH/c1-3-22(4-2)13-12-21-19-15-9-7-11-20-17(15)14-23-18-10-6-5-8-16(18)19;;;/h5-11,19,21H,3-4,12-14H2,1-2H3;3*1H |
InChI Key |
IXGYBSQLXMSBBH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1C2=C(COC3=CC=CC=C13)N=CC=C2 |
Canonical SMILES |
CCN(CC)CCNC1C2=C(COC3=CC=CC=C13)N=CC=C2.Cl.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KW 5805; KW5805; KW-5805 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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